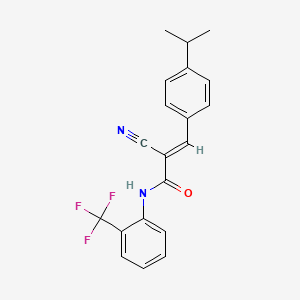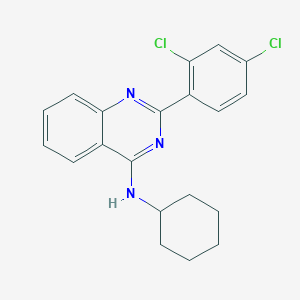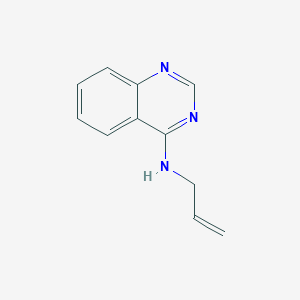
N-(1-phenylethyl)quinazolin-4-amine
Vue d'ensemble
Description
N-(1-phenylethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C16H15N3 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-phenylethyl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-phenylethyl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity :
- Mizukawa et al. (2021) synthesized and evaluated various derivatives of 6,7-dimethoxyquinazoline-2,4-diamines, including a compound similar to N-(1-phenylethyl)quinazolin-4-amine, for antimalarial activity. They discovered a compound, SSJ-717, with high antimalarial activity, indicating potential as an antimalarial drug lead (Mizukawa et al., 2021).
Antibacterial Evaluation :
- A study by Badwaik et al. (2009) involved the synthesis and evaluation of phenylthiazolylQuinqzolin-4(3h)-One derivatives, showcasing their potential in antibacterial applications (Badwaik et al., 2009).
- Another research by Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, which were screened for antimicrobial, analgesic, and anti-inflammatory properties. They found several compounds with good activity against microbes and pain (Dash et al., 2017).
Cardiovascular Treatment :
- Gunaga et al. (2017) disclosed a series of phenyl quinazoline derivatives as potent IKur current blockers, indicating their potential use in treating atrial fibrillation (Gunaga et al., 2017).
Cancer Treatment :
- Sharma et al. (2004) prepared and tested quinazolin-4-yl-amines for in vitro cytotoxic activity against various human cancer cell lines, identifying compounds with promising activity in vivo (Sharma et al., 2004).
Synthesis Methods :
- Research by Chen et al. (2015) described an efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide, yielding high yields of corresponding derivatives (Chen et al., 2015).
Other Applications :
- Gao et al. (2016) developed a fluorescent sensor based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one for light-up detection of amine vapors, showcasing its potential in environmental monitoring and food spoilage detection (Gao et al., 2016).
Propriétés
IUPAC Name |
N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-7-3-2-4-8-13)19-16-14-9-5-6-10-15(14)17-11-18-16/h2-12H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBFPCDERGUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7742198.png)

![ethyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7742219.png)

![(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B7742233.png)
![(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B7742239.png)
![11-butyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B7742246.png)


![N-[2-(2,4-dichlorophenyl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B7742263.png)

![butyl N'-[(E)-benzylideneamino]carbamimidothioate;2,4,6-trinitrophenol](/img/structure/B7742288.png)
![benzyl N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamimidothioate;2,4,6-trinitrophenol](/img/structure/B7742296.png)
